Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate, typically involves multi-step reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound is no exception. It has been explored for its potential use in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxy-3-pyridazinyl)carbamoyl]-5-(4-nitrophenyl)-2-thienyl}carbamate: Another complex indole derivative with potential therapeutic applications.
Uniqueness
What sets Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
400866-47-9 |
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Molecular Formula |
C22H25N3O5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[(4-nitrophenyl)-(propan-2-ylamino)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H25N3O5/c1-5-30-22(26)21-19(17-12-16(29-4)10-11-18(17)24-21)20(23-13(2)3)14-6-8-15(9-7-14)25(27)28/h6-13,20,23-24H,5H2,1-4H3 |
InChI Key |
GTTOPZYFMMFADL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C(C3=CC=C(C=C3)[N+](=O)[O-])NC(C)C |
Origin of Product |
United States |
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